What are the chemical properties of 4-(2-Fluoro-6-nitrophenyl)morpholine?
What are the chemical properties of 4-(2-Fluoro-6-nitrophenyl)morpholine?
An In-Depth Technical Guide to the Chemical Properties of 4-(2-Fluoro-6-nitrophenyl)morpholine
Introduction: A Strategic Building Block in Modern Synthesis
In the landscape of contemporary medicinal and materials chemistry, the strategic design of molecular building blocks is paramount. 4-(2-Fluoro-6-nitrophenyl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a highly activated fluoronitrobenzene core. The specific arrangement of the fluorine atom and the nitro group ortho to the morpholine substituent creates a unique electronic and steric environment, rendering it a valuable intermediate for complex molecular architectures.
While its isomer, 4-(2-fluoro-4-nitrophenyl)morpholine, is widely documented as a key precursor to the oxazolidinone antibiotic Linezolid, the 6-nitro isomer presents distinct reactive properties due to the ortho-positioning of the powerful electron-withdrawing nitro group.[1] This guide provides a comprehensive analysis of the chemical properties, synthesis, reactivity, and safety considerations for 4-(2-Fluoro-6-nitrophenyl)morpholine (CAS No. 1233955-40-2), leveraging established principles and data from closely related analogues to provide field-proven insights for research and development professionals.[2]
Physicochemical & Structural Properties
The fundamental properties of a chemical entity dictate its behavior in a laboratory setting, from solubility and storage to its performance in a reaction. The key physicochemical properties of 4-(2-Fluoro-6-nitrophenyl)morpholine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1233955-40-2 | [2] |
| Molecular Formula | C₁₀H₁₁FN₂O₃ | [2] |
| Molecular Weight | 226.21 g/mol | [2] |
| Appearance | Expected to be a yellow-colored solid | [3][4] |
| Purity | Typically available at ≥97% | [2] |
| Storage | Store at room temperature in a cool, dry, well-ventilated area | [2][5] |
The morpholine ring is known to adopt a stable chair conformation.[6] The presence of the bulky and strongly electron-withdrawing nitro group ortho to the C-N bond influences the rotational barrier around this bond and the overall planarity of the molecule.
Spectroscopic Signature Analysis
While specific spectral data for the 6-nitro isomer is not widely published, a robust analysis can be derived from the well-documented spectrum of its 4-nitro isomer (CAS 2689-39-6) and fundamental NMR principles.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The morpholine moiety is expected to show two characteristic multiplets, typically between δ 3.0-4.0 ppm. The protons on the carbons adjacent to the oxygen (-CH₂-O-) will appear further downfield than those adjacent to the nitrogen (-CH₂-N-).[8] The aromatic region for the 6-nitro isomer would be distinct, showing three protons with complex splitting patterns (e.g., ddd, dd, t) dictated by ortho, meta, and para H-H and H-F coupling constants. This contrasts with the pattern for the 4-nitro isomer, which also shows three aromatic protons but with different coupling.[7]
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¹³C NMR: The spectrum will show four signals for the morpholine ring, with the carbon atoms attached to oxygen (-CH₂-O-) resonating downfield (approx. δ 66-68 ppm) and those attached to nitrogen (-CH₂-N-) appearing more upfield (approx. δ 50 ppm).[7] The aromatic region will display six distinct signals. The carbon attached to the fluorine will appear as a doublet with a large C-F coupling constant (J ≈ 250 Hz), a hallmark of fluorinated aromatics.[7]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) for the analogous 4-nitro isomer confirms the molecular formula with high accuracy (Calculated for C₁₀H₁₁FN₂O₃: 226.0748, Found: 226.0749).[7] A similar result is expected for the 6-nitro isomer, providing definitive confirmation of its elemental composition.
Synthesis and Mechanism
The principal and most industrially viable route to synthesizing 4-(2-Fluoro-6-nitrophenyl)morpholine is through a Nucleophilic Aromatic Substitution (SₙAr) reaction.
Causality of Experimental Design: The SₙAr mechanism is contingent on the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (in this case, fluorine) on an aromatic ring. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. Fluorine is an excellent leaving group in SₙAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly susceptible to nucleophilic attack.[9][10]
The logical precursor for this synthesis is 1,2-difluoro-3-nitrobenzene , reacting with morpholine. The fluorine atom at the 2-position is preferentially displaced over the one at the 1-position due to the activating effect of the adjacent nitro group.
General Experimental Protocol: SₙAr Synthesis
-
Reaction Setup: To a solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile) is added morpholine (1.1-1.5 eq).
-
Base Addition: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (≥2.0 eq) is added to act as a scavenger for the hydrofluoric acid (HF) byproduct.[11]
-
Heating: The reaction mixture is heated (typically 80-120 °C) and stirred for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Workup: Upon cooling, the reaction mixture is poured into water, causing the product to precipitate.
-
Purification: The crude solid is collected by filtration, washed with water, and can be further purified by recrystallization (e.g., from ethanol) to yield the final product.
Caption: General workflow for the SₙAr synthesis.
Reactivity and Key Transformations
The chemical behavior of 4-(2-Fluoro-6-nitrophenyl)morpholine is dominated by the interplay between the electron-deficient aromatic ring and the nucleophilic morpholine moiety.
-
Aromatic Ring Reactivity: The potent electron-withdrawing nature of the ortho-nitro group and the fluorine atom deactivates the phenyl ring towards electrophilic substitution. Conversely, it makes the ring highly susceptible to further nucleophilic attack, although the existing bulky morpholine group provides significant steric hindrance.
-
Nitro Group Reduction: The most significant and synthetically useful reaction this compound undergoes is the reduction of the nitro group to an amine. This transformation is a critical step, converting the molecule from a simple intermediate into a versatile aniline derivative, which can then participate in a wide array of subsequent reactions like amide couplings, sulfonamide formations, and diazotizations.
Common reduction methods include:
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
-
Metal-acid reduction (e.g., SnCl₂, HCl; or Fe, HCl)
This reduction unmasks a nucleophilic amino group, fundamentally altering the molecule's properties and paving the way for the construction of more complex, biologically active compounds.[1]
Caption: Key reactivity pathway of the title compound.
Applications in Drug Discovery and Development
Aryl-substituted morpholines are recognized as privileged scaffolds in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability.[1]
While specific applications of the 6-nitro isomer are primarily in early-stage research, the utility of this structural class is well-established. Its isomer, 4-(2-fluoro-4-nitrophenyl)morpholine, is a critical intermediate in the synthesis of Linezolid , an antibiotic used to treat serious infections caused by Gram-positive bacteria.[1][12] The synthesis involves an SₙAr reaction followed by the reduction of the nitro group, demonstrating the industrial relevance of this molecular framework.[12]
Therefore, 4-(2-Fluoro-6-nitrophenyl)morpholine serves as a strategic building block for creating libraries of novel compounds, particularly for screening as:
-
Antimicrobial agents[12]
-
Kinase inhibitors
-
CNS-active agents
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is non-negotiable. Based on the Safety Data Sheet (SDS) for the closely related 4-nitro isomer, 4-(2-Fluoro-6-nitrophenyl)morpholine should be handled with care, assuming a similar hazard profile.[5][13]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
-
Conclusion
4-(2-Fluoro-6-nitrophenyl)morpholine is a valuable and reactive intermediate for organic synthesis. Its chemical properties are defined by a highly activated aromatic ring primed for nucleophilic substitution and a nitro group that serves as a synthetic handle for further elaboration. The primary synthetic route involves a robust SₙAr reaction, and its principal chemical transformation is the reduction of the nitro moiety to a versatile aniline derivative. These features make it a strategic asset for researchers in drug discovery and materials science, enabling the efficient construction of complex and potentially bioactive molecules. Proper handling and storage are essential to ensure laboratory safety.
References
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Organic Spectroscopy International. 4-(2-fluoro-4-nitrophenyl)morpholine. (2018). Available from: [Link]
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Wang, L. J., et al. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1088. Available from: [Link]
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Fisher Scientific. Safety Data Sheet: 4-(2-Fluoro-4-nitrophenyl)morpholine. (2025). Available from: [Link]
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Gola, M., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1841. Available from: [Link]
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Wang, L. J., et al. (2011). 4-(3-Fluoro-4-nitrophenyl)morpholin-3-one. Acta Crystallographica Section E, 67(10), o2649. Available from: [Link]
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Angene Chemical. Safety Data Sheet: 4-(4-Nitrophenyl)thiomorpholine. (2024). Available from: [Link]
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Filo. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... (2023). Available from: [Link]
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Doubtnut. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in... (2020). Available from: [Link]
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Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. Available from: [Link]
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